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Compound of Interest

Compound Name: 2,2'-Diiodobiphenyl

Cat. No.: B1330377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-
Diiodobiphenyl (CAS No. 2236-52-4), a halogenated aromatic compound of interest in

synthetic chemistry and materials science. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The empirical formula for 2,2'-Diiodobiphenyl is C₁₂H₈I₂, with a molecular weight of 406.00

g/mol .[1] The subsequent tables summarize the available spectroscopic data for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data:

Detailed experimental ¹H NMR data such as chemical shifts and coupling constants for 2,2'-
Diiodobiphenyl are not readily available in the public domain. For analysis, it is anticipated

that the aromatic protons would appear in the range of δ 7.0-8.0 ppm. The protons ortho to the

iodine atoms would likely be the most deshielded and appear further downfield. Due to the

complexity of the overlapping signals in the aromatic region, 2D NMR techniques such as

COSY and NOESY would be beneficial for definitive assignments.
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¹³C NMR Data:

While a definitive peak list is not publicly available, a ¹³C NMR spectrum for 2,2'-
Diiodobiphenyl is indexed in spectral databases.[1] The aromatic carbons are expected to

resonate in the region of δ 120-150 ppm. The carbon atoms bonded to the iodine (C-I) would

exhibit a distinct chemical shift, typically shifted to a higher field (lower ppm) compared to

unsubstituted carbons due to the heavy atom effect of iodine. The quaternary carbons involved

in the biphenyl linkage would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy
A vapor-phase IR spectrum for 2,2'-Diiodobiphenyl is available.[1] The interpretation of the

spectrum would focus on characteristic absorption bands for aromatic compounds.

Vibration Type Expected Absorption Range (cm⁻¹)

C-H stretch (aromatic) 3100 - 3000

C=C stretch (aromatic) 1600 - 1450

C-H out-of-plane bend 900 - 675

C-I stretch ~500

Mass Spectrometry (MS)
The mass spectrum of 2,2'-Diiodobiphenyl has been recorded, likely using gas

chromatography-mass spectrometry (GC-MS).

m/z Relative Intensity Assignment

406 Present Molecular Ion [M]⁺

279 Top Peak [M-I]⁺

152 2nd Highest
[M-2I]⁺ (Biphenyl radical

cation)
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The fragmentation pattern is characterized by the sequential loss of iodine atoms, leading to

the biphenyl radical cation as a stable and abundant fragment.

Experimental Protocols
Detailed experimental protocols for the acquisition of the above-referenced spectra for 2,2'-
Diiodobiphenyl are not explicitly published. However, the following provides a general

methodology for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of 2,2'-Diiodobiphenyl would be dissolved in a deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). ¹H and ¹³C NMR spectra

would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR,

standard pulse sequences would be used. For ¹³C NMR, a proton-decoupled sequence is

typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

For a solid sample like 2,2'-Diiodobiphenyl, an IR spectrum can be obtained using various

techniques. One common method is Attenuated Total Reflectance (ATR), where the solid

sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR beam is

passed through it. Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry potassium bromide and pressing the mixture into a transparent disk. The

spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

For a volatile compound like 2,2'-Diiodobiphenyl, Electron Ionization (EI) is a common

ionization technique, often coupled with a Gas Chromatograph (GC) for sample introduction.

The sample is injected into the GC, where it is vaporized and separated from any impurities.

The separated compound then enters the mass spectrometer's ion source, where it is

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to

ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z)

by a mass analyzer and detected.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2,2'-Diiodobiphenyl.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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